
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide, commonly known as HTMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of HTMT-3 involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases, which are involved in the development of cancer. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
HTMT-3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HTMT-3 is its potential as a drug candidate for the treatment of various diseases. It has been found to exhibit potent anticancer and neuroprotective activity, making it a promising compound for drug development. However, one of the limitations of HTMT-3 is its low solubility in water, which can make it difficult to administer as a drug.
Orientations Futures
There are several future directions for the research and development of HTMT-3. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of HTMT-3 as a drug candidate for the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of novel drug delivery systems could potentially overcome the solubility issues of HTMT-3 and improve its efficacy as a drug.
Méthodes De Synthèse
The synthesis of HTMT-3 involves the reaction of 3-(2-hydroxyethoxy)tetrahydrothiophene with oxalyl chloride, followed by the reaction with N-methylmorpholine to obtain the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
HTMT-3 has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c10-7(13)8(14)11-5-9(15-3-2-12)1-4-16-6-9/h12H,1-6H2,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVEEGIQKCRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)N)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


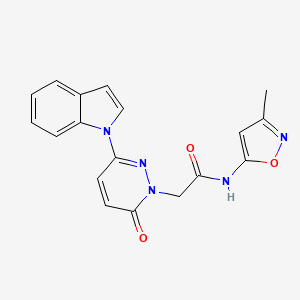

![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2793415.png)
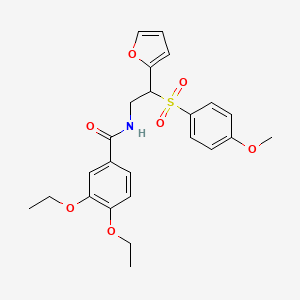
![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)
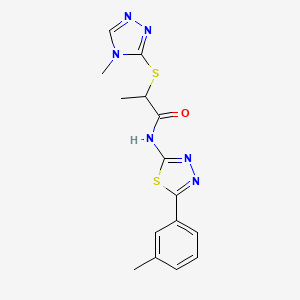
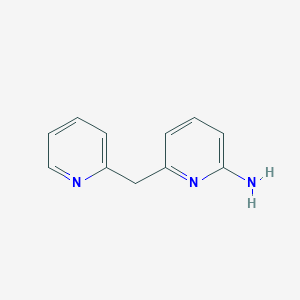

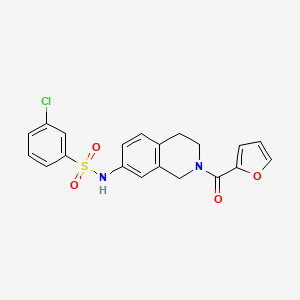
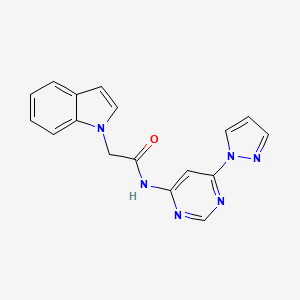
![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)
![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)